molecular formula C22H16ClN3O4 B3737702 N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide CAS No. 6013-84-9

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide

Cat. No.: B3737702
CAS No.: 6013-84-9
M. Wt: 421.8 g/mol
InChI Key: QIYSFGXJCGPMDP-UHFFFAOYSA-N
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Description

The compound “N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide” is a benzoxazole derivative . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials .


Synthesis Analysis

Efforts to understand the origin of poor oral pharmacokinetics in a leading HTS-derived diazepane orexin receptor antagonist led to the identification of a compound with a 7-methyl substitution on the diazepane core . This compound displayed good potency, improved pharmacokinetics, and excellent in vivo efficacy, but it formed reactive metabolites in microsomal incubations . A mechanistic hypothesis coupled with an in vitro assay to assess bioactivation led to replacement of the fluoroquinazoline ring of the compound with a chlorobenzoxazole .


Molecular Structure Analysis

The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . For this compound, there are twelve possible conformers and tautomers . Ab initio calculations were performed in order to investigate the more stable structures .


Chemical Reactions Analysis

The compound formed reactive metabolites in microsomal incubations . A mechanistic hypothesis coupled with an in vitro assay to assess bioactivation led to replacement of the fluoroquinazoline ring of the compound with a chlorobenzoxazole .

Mechanism of Action

The compound is a potent dual orexin receptor antagonist . One notable mechanism for the treatment of insomnia is the inhibition of the excitatory neuropeptides orexins A and B by design of orexin receptor antagonists .

Safety and Hazards

Suvorexant, a similar compound, was reported to have a lower potential for abuse, and be generally safer, than other sleep medications frequently used in aging populations, such as benzodiazepines .

Future Directions

Benzoxazole derivatives are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, there is an increased demand to develop newer antimicrobial agents . Also, the failure of available chemotherapeutics to treat cancer underscores the need for developing new chemical entities . Thus, sleep aids are of interest as potential disease modifiers .

Properties

IUPAC Name

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O4/c1-12-6-7-14(22-25-18-11-15(23)8-9-20(18)30-22)10-17(12)24-21(27)16-4-3-5-19(13(16)2)26(28)29/h3-11H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYSFGXJCGPMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362165
Record name N-[5-(5-chlorobenzooxazol-2-yl)-2-methyl-phenyl]-2-methyl-3-nitro-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6013-84-9
Record name N-[5-(5-chlorobenzooxazol-2-yl)-2-methyl-phenyl]-2-methyl-3-nitro-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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